5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol
CAS No.:
Cat. No.: VC18372198
Molecular Formula: C16H22O2
Molecular Weight: 249.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22O2 |
|---|---|
| Molecular Weight | 249.36 g/mol |
| IUPAC Name | (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol |
| Standard InChI | InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+/i5D3 |
| Standard InChI Key | PAESCFRMRPPDGE-LYNMLNAESA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/CO)/C)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₉D₃O₂ and a molecular weight of 249.36 g/mol . The deuterium atoms are localized in the methoxy group (-OCD₃), replacing three hydrogen atoms, which distinguishes it from its non-deuterated counterpart (CAS 167637-42-5) .
Structural Features
The structure comprises:
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A 2,4-pentadien-1-ol backbone with a methyl group at position 3.
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A 4-methoxy-d3-2,3,6-trimethylphenyl substituent, where the methoxy group is fully deuterated.
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Two conjugated double bonds (E,E-configuration) in the pentadienol chain, critical for its reactivity in synthesis .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉D₃O₂ | |
| Molecular Weight | 249.36 g/mol | |
| XLogP3-AA | 4.0 | |
| Hydrogen Bond Donor Count | 1 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface | 29.5 Ų |
Synthesis and Isotopic Labeling
Synthetic Pathways
The compound is synthesized through Wittig olefination or Horner-Wadsworth-Emmons reactions, leveraging aromatic aldehydes and phosphonate reagents. The deuterated methoxy group is introduced via isotopic exchange or deuterium-labeled starting materials . For example, 4-methoxy-d3-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2) serves as a precursor in multi-step syntheses .
Role of Deuterium Labeling
The trideuteriomethoxy group (-OCD₃) enables:
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Tracing metabolic pathways in retinoid analogs.
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Enhanced detection sensitivity in mass spectrometry due to isotopic shifts .
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Reduced metabolic degradation in pharmacokinetic studies, prolonging half-life.
Applications in Pharmaceutical Research
Retinoid Analog Development
This compound is a key intermediate in synthesizing retinoid lactone analogs, which modulate retinoid receptors (RARs/RXRs) involved in cell differentiation and apoptosis . Retinoids are therapeutics for psoriasis, acne, and cancers .
Case Study: Acitretin Synthesis
The ethyl ester derivative, ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate (CAS 1185247-60-2), is a precursor to acitretin, a retinoid used in psoriasis treatment .
Neurological Research
Emerging studies link retinoid signaling to multiple sclerosis and sleep regulation, areas where this compound’s labeled derivatives are under investigation .
Physicochemical and Analytical Data
Spectroscopic Profiles
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NMR: Deuterium labeling eliminates proton signals in the methoxy group, simplifying spectral analysis .
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MS: Molecular ion peak at m/z 249.18 (M⁺) with a deuterium-induced isotopic pattern .
| Supplier | Catalog Number | Price (5 mg) | Availability |
|---|---|---|---|
| LGC Standards | TRC-M271622 | €365 | Custom synthesis |
| VulcanChem | VC18372198 | $420 | In stock |
| BOC Sciences | BLP-007722 | $400 | On demand |
Regulatory Considerations
Classified as a controlled substance in some jurisdictions, its procurement may require permits or BSL-2 certification .
Future Directions
Ongoing research explores its utility in CRISPR-based gene editing and neurodegenerative disease models, leveraging its retinoid-like activity .
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